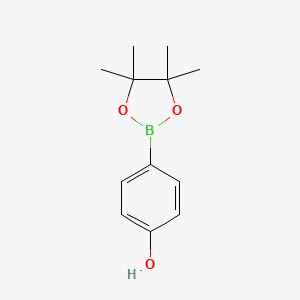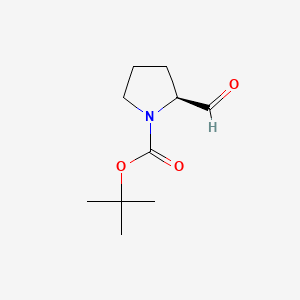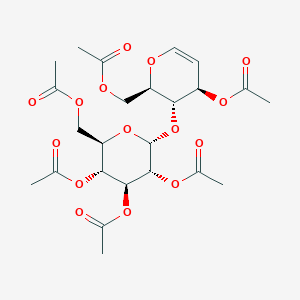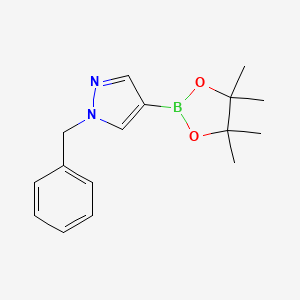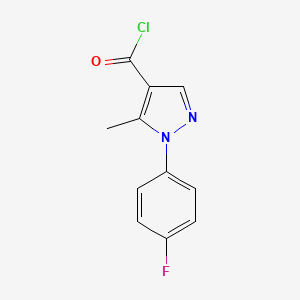
1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride" is a derivative of the pyrazole class, which is known for its diverse biological activities and applications in various fields of chemistry and pharmacology. Pyrazole derivatives have been extensively studied for their potential as antimicrobial agents, anti-inflammatory drugs, and their ability to interact with various enzymes and receptors .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves multi-step reactions, such as the Vilsmeier-Haack reaction, which is used to obtain 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives . These intermediates can then be further modified to create a variety of compounds with different substituents, which can significantly alter their biological activity and physical properties. The synthesis techniques employed are crucial in determining the yield, purity, and overall feasibility of producing these compounds for further study or application .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, which can be substituted with various functional groups. The nature of these substituents can greatly influence the molecular geometry, electronic distribution, and intermolecular interactions of the compound. Studies have shown that the dihedral angles between the pyrazole ring and attached phenyl rings can vary, affecting the overall shape and reactivity of the molecule . Advanced computational methods, such as Density Functional Theory (DFT), are often used to predict and analyze the molecular structure and stability of these compounds .
Chemical Reactions Analysis
Pyrazole derivatives can participate in a range of chemical reactions, primarily due to the reactivity of the pyrazole ring and its substituents. The presence of electron-withdrawing or electron-donating groups can influence the compound's reactivity towards nucleophilic or electrophilic attack. For instance, the carbonyl group in these molecules is often a site for nucleophilic addition reactions, while the presence of a fluorine atom can enhance the electrophilic character of the adjacent carbon atoms .
Physical and Chemical Properties Analysis
The physical and chemical properties of "1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride" and related compounds are determined by their molecular structure. The presence of halogen atoms, such as fluorine, can affect the lipophilicity, electronic properties, and intermolecular interactions of the molecule. These properties are crucial in determining the compound's solubility, stability, and suitability for various applications. For example, the introduction of fluorine atoms has been shown to affect the photophysical properties and electron-transfer thermodynamics of pyrazoline derivatives . Additionally, the molecular docking studies suggest that the specific arrangement of functional groups in these molecules can confer inhibitory activity against certain enzymes, indicating potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The compound has been used in the synthesis of complex chemical structures. For example, it was involved in the preparation of certain pyrazole derivatives, showing its utility in organic synthesis (Zhang, Liu, & Zhang, 2007). Another study demonstrated its role in the synthesis and structural characterization of isostructural thiazoles (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Molecular Structure and Properties
- Research has focused on the molecular structure and properties of related compounds. A study explored the molecular structure, vibrational frequencies, and molecular docking of a related compound, highlighting its potential in molecular structure analysis (Mary et al., 2015).
Antimicrobial Activity
- Some derivatives of this compound have been investigated for their antibacterial activities. For instance, novel oxadiazoles synthesized from a related compound demonstrated significant antibacterial activity, indicating potential in antimicrobial research (Rai et al., 2009).
Synthesis of Novel Derivatives
- The compound has been utilized in the synthesis of novel derivatives with potential applications in various fields. A study on the facile synthetic approaches for new pyrazole-4-carbonitrile derivatives illustrates this application (Ali et al., 2016).
Chemical Reactions and Synthesis Methods
- The compound is involved in complex chemical reactions and synthesis methods. For instance, it has been used in the preparation of heterocyclic analogues of xanthone and xanthione, showcasing its versatility in chemical synthesis (Datterl et al., 2010).
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-5-methylpyrazole-4-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O/c1-7-10(11(12)16)6-14-15(7)9-4-2-8(13)3-5-9/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INIAJXQDJISNJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)F)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381589 |
Source


|
| Record name | 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride | |
CAS RN |
423768-49-4 |
Source


|
| Record name | 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=423768-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

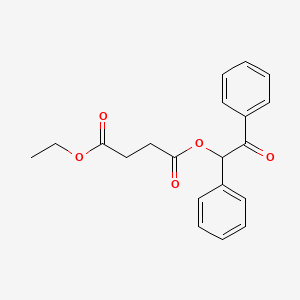
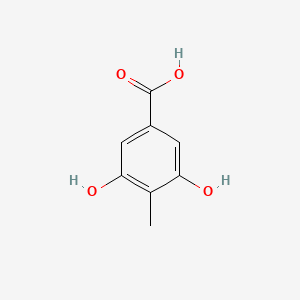


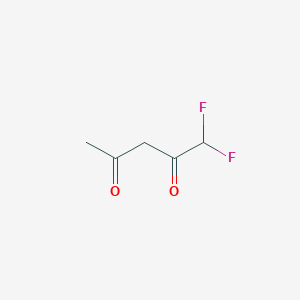


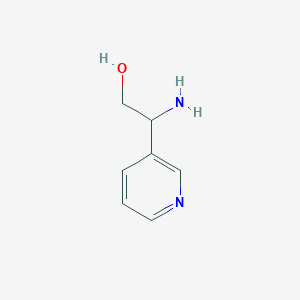
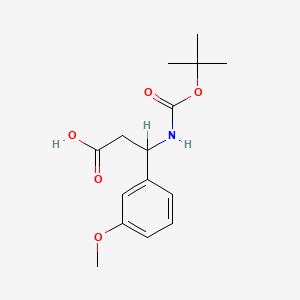
![1-{[(Tert-butoxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B1333620.png)
